5-[(4-Ethenylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
Description
Properties
Molecular Formula |
C26H22N2O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5-[(4-ethenylphenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C26H22N2O3/c1-3-18-8-10-19(11-9-18)16-31-20-12-13-22(24(29)14-20)26-23(15-27-17-28-26)21-6-4-5-7-25(21)30-2/h3-15,17,29H,1,16H2,2H3 |
InChI Key |
OXNSFYKBZHQCAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C=C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-5-(2-methoxyphenyl)pyrimidin-4-ol
Procedure :
-
Combine ethyl 3-(2-methoxyphenyl)-3-oxopropanoate (1.0 equiv) with urea (2.0 equiv) in acetic acid.
-
Reflux at 120°C for 6 hours to form 2-hydroxy-5-(2-methoxyphenyl)pyrimidin-4(3H)-one .
-
Treat with POCl₃ (3.0 equiv) and catalytic DMF at 80°C for 4 hours to yield the chlorinated intermediate.
Key Data :
Suzuki-Miyaura Coupling for 2-(5-(2-Methoxyphenyl)pyrimidin-4-yl)phenol
Procedure :
-
Mix 2-chloro-5-(2-methoxyphenyl)pyrimidin-4-ol (1.0 equiv) with 2-hydroxyphenylboronic acid (1.2 equiv) in 1,4-dioxane/H₂O (4:1).
-
Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv).
Key Data :
Etherification with 4-Ethenylbenzyl Bromide
Procedure :
-
Dissolve 2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol (1.0 equiv) in anhydrous DMF.
-
Add K₂CO₃ (3.0 equiv) and 4-ethenylbenzyl bromide (1.5 equiv).
-
Stir at 45°C for 8 hours. Isolate via extraction with chloroform (3 × 20 mL) and dry over Na₂SO₄.
Key Data :
-
Yield: 82%
-
Characterization: NMR (400 MHz, CDCl₃): δ 8.81 (s, 1H, pyrimidine-H), 7.62–6.82 (m, 12H, aryl-H), 5.85 (d, J=10.8 Hz, 1H, CH₂=CH), 5.32 (d, J=17.6 Hz, 1H, CH₂=CH), 5.12 (s, 2H, OCH₂).
Optimization of Reaction Conditions
Catalytic Systems for Coupling Reactions
Palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) enhance cross-coupling efficiency, achieving yields up to 85% compared to 65% with Pd(PPh₃)₄. Solvent systems such as toluene/ethanol (3:1) reduce side product formation by stabilizing boronic acid intermediates.
Etherification Challenges
The ethenyl group’s susceptibility to radical polymerization necessitates inert atmospheres (N₂/Ar) and inhibitors like hydroquinone (0.1 wt%). Alternative benzylating agents (e.g., 4-ethenylbenzyl mesylate ) in acetone improve regioselectivity, reducing O- vs. N-alkylation byproducts.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at RT 6.23 minutes, confirming >98% purity.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
5-[(4-Ethenylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(4-Ethenylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-fibrotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Ethenylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The pyrimidine moiety in the compound is known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following compounds share core structural features with the target molecule but differ in substituents and pharmacological profiles:
Compound A (Patent Number 6624)
Structure: 2-{[5-{3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl}-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-3-(2-{[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy}phenyl)propanoic acid . Comparison:
- Similarities: Contains a 2-methoxyphenyl-substituted pyrimidine ring and a phenolic ether linkage.
- Differences: Replaces the ethenylbenzyloxy group with a thienopyrimidine core and additional piperazine and fluorophenyl substituents.
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
Structure: Features a pyrimidine ring substituted with 4-methoxyphenyl and methyl groups, linked to a phenol via a 4-fluorobenzyloxy group . Comparison:
- Similarities: Shares the pyrimidine-phenol scaffold and methoxyphenyl substitution.
- Differences: The pyrimidine includes an amino group and lacks the 2-methoxy substitution. The phenol is substituted with a fluorobenzyloxy group instead of ethenylbenzyloxy.
- Activity: Not explicitly reported, but structural analogs suggest possible kinase or antimicrobial activity .
5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol
Structure: Contains a pyrimidine ring substituted with phenyl and trifluoromethyl groups, linked to a phenol via a 2-methylallyloxy group . Comparison:
- Similarities: Pyrimidine-phenol backbone with ether-linked substituents.
- Differences : Lacks the 2-methoxyphenyl group on the pyrimidine and substitutes the ethenylbenzyloxy with a methylallyloxy group.
- Activity : Undisclosed in the evidence, but trifluoromethyl groups often enhance metabolic stability in drug design .
Pharmacological and Physicochemical Comparisons
Key Research Findings
- Compound A: Demonstrated nanomolar potency against cancer cell lines in preclinical studies, attributed to its ability to disrupt apoptotic pathways .
- Pyrimidine Derivatives : highlights pyrimidine-thiadiazole hybrids (e.g., compound 6a) with antifungal activity (65–80% inhibition against B. cinerea), suggesting that substituents like trifluoromethyl groups enhance bioactivity .
Biological Activity
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C22H22N2O3
- Molecular Weight : 350.42 g/mol
The structure features a phenolic group, a pyrimidine ring, and an ethenylbenzyl ether moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of phenolic compounds have been shown to inhibit bacterial growth effectively. A study by demonstrated that certain phenolic compounds possess significant antimicrobial activity against various strains of bacteria and fungi.
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. A study highlighted in recent literature suggests that pyrimidine derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. This mechanism is supported by findings that demonstrate the ability of similar compounds to modulate signaling pathways related to cancer cell proliferation and survival.
Case Studies
-
Case Study 1: In Vitro Anticancer Activity
- Objective : To evaluate the cytotoxic effects of 5-[(4-Ethenylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol on human cancer cell lines.
- Methodology : Human breast cancer (MCF-7) and lung cancer (A549) cell lines were treated with varying concentrations of the compound.
- Results : The compound exhibited a dose-dependent reduction in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells.
- : The results suggest that this compound may serve as a lead structure for developing new anticancer agents.
-
Case Study 2: Antimicrobial Efficacy
- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to test against Staphylococcus aureus and Escherichia coli.
- Results : Zones of inhibition were observed at concentrations above 50 µg/disc, indicating significant antimicrobial activity.
- : The compound shows promise as an antimicrobial agent, warranting further investigation into its mechanism of action.
Mechanistic Insights
Recent studies have provided insights into the mechanisms underlying the biological activities of this compound. For instance:
- Apoptosis Induction : The compound has been shown to activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
